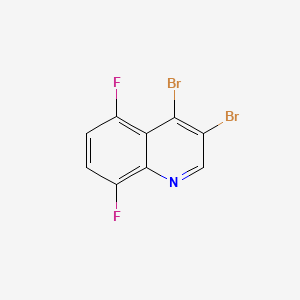

3,4-Dibromo-5,8-difluoroquinoline

Description

Properties

CAS No. |

1210967-04-6 |

|---|---|

Molecular Formula |

C9H3Br2F2N |

Molecular Weight |

322.935 |

IUPAC Name |

3,4-dibromo-5,8-difluoroquinoline |

InChI |

InChI=1S/C9H3Br2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |

InChI Key |

RQTIRWRSUFGRQT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)Br)Br)F |

Synonyms |

3,4-Dibromo-5,8-difluoroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Bromine at position 6 (vs.

- Halogen Diversity: Chlorine substitution (e.g., 6-Bromo-4-chloro-5,8-difluoroquinoline) increases molecular weight and alters electronic properties, affecting solubility and binding kinetics .

- Fluorine Impact : Fluorine at positions 5 and 8 is conserved across analogs, suggesting a role in enhancing membrane permeability and target affinity .

Preparation Methods

Fluorination via Directed Metallation

A pivaloyl-protected quinoline derivative serves as a substrate for directed ortho-lithiation. Treatment with n-butyllithium in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at the 5- and 8-positions, which reacts with fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to install fluorine atoms.

Example Protocol :

Bromination of Fluorinated Intermediates

With fluorine atoms in place, bromination at positions 3 and 4 is achieved using bromine or N-bromosuccinimide (NBS). The electron-withdrawing fluorine groups direct electrophilic bromination to the meta positions (3 and 4) via resonance deactivation.

Key Data :

One-Pot Multi-Halogenation Strategies

Sequential Halogenation in a Single Reactor

A modified one-pot approach from EP1278717B1 involves:

-

Activation : Convert 5,8-difluoroquinoline-3-carboxylic acid to its acid chloride using thionyl chloride.

-

Bromination : Treat with bromine in toluene at 60°C, leveraging the electron-deficient ring for selective 3,4-dibromination.

-

Workup : Neutralize with aqueous base and isolate via chromatography.

Advantages : Reduced purification steps and improved atom economy.

Electrophilic Aromatic Substitution (EAS)

Bromine-First Approach

Initial bromination of quinoline at positions 3 and 4 using Br₂/FeBr₃ followed by fluorination at 5 and 8 via radical pathways (e.g., Selectfluor®) addresses electronic deactivation challenges.

Mechanistic Insight :

-

Bromine’s electron-withdrawing effect directs fluorine to the remaining activated positions (5 and 8).

Catalytic Methods and Recent Innovations

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig conditions enable late-stage fluorination of 3,4-dibromoquinoline precursors. For example:

-

React 3,4-dibromoquinoline with CsF and a palladium catalyst (e.g., Pd(OAc)₂) under microwave irradiation.

Optimization Table :

Challenges and Mitigation Strategies

Regioselectivity Control

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-Dibromo-5,8-difluoroquinoline with high purity?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation of a quinoline precursor. Begin with 5,8-difluoroquinoline as the starting material. Bromination at positions 3 and 4 can be achieved using bromine (Br₂) in a chlorinated solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Catalytic Lewis acids like FeBr₃ may enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure purity (>95%) by NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer: Combine multiple spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR, distinct aromatic carbons in ¹³C NMR).

- X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing single-crystal structures, particularly if synthetic byproducts or isomers are suspected .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₃Br₂F₂N) and isotopic patterns for Br/F.

Cross-reference data with fluorinated quinoline analogs in databases like NIST Chemistry WebBook .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

Methodological Answer: Key impurities include:

- Monobrominated intermediates : Use excess bromine and extended reaction times to drive complete dihalogenation.

- Debrominated byproducts : Avoid prolonged exposure to reducing agents or light.

- Isomeric contaminants : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor regioselectivity.

Characterize impurities via HPLC-MS and compare retention times with reference standards (e.g., EP impurity guidelines for quinolines) .

Advanced Research Questions

Q. How can discrepancies in reported halogenation regioselectivity for polyhalogenated quinolines be resolved?

Methodological Answer: Contradictions often arise from solvent effects, catalyst choice, or competing reaction pathways. To resolve:

- Systematic screening : Test bromination under varying conditions (solvent, temperature, catalyst).

- Computational modeling : Use DFT calculations to compare activation energies for bromine addition at positions 3/4 vs. alternatives.

- Cross-validation : Compare results with structurally similar compounds (e.g., 4-Bromo-5,8-difluoroquinoline) to identify electronic/steric trends .

Q. What computational methods predict the reactivity of bromine and fluorine substituents in quinoline derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., C-3/C-4 in 5,8-difluoroquinoline) prone to bromination.

- Transition-state analysis : Model bromine addition pathways to assess kinetic vs. thermodynamic control.

Validate predictions with experimental kinetic data from fluorinated quinoline syntheses .

Q. How do fluorine substituents at positions 5 and 8 influence the bromination pattern in quinoline scaffolds?

Methodological Answer: Fluorine’s strong electron-withdrawing effect deactivates the quinoline ring but directs bromine to specific positions:

- Resonance and inductive effects : Fluorine at C-5/C-8 withdraws electron density, making adjacent positions (C-4/C-5) less reactive.

- Steric effects : Fluorine’s small size allows bromine access to C-3/C-4.

Use substituent parameter analysis (Hammett σ constants) to quantify electronic effects and correlate with observed regioselectivity .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., varying yields or regioselectivity), employ triangulation by combining experimental replication, computational modeling, and literature cross-checks .

- Structural Validation : Always corroborate spectroscopic data with crystallographic results to avoid misassignment, especially for polyhalogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.